molecular formula C17H12F3N5O4 B11508764 2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide

2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide

Cat. No.: B11508764
M. Wt: 407.30 g/mol
InChI Key: YPBUGXMASIPTGF-UHFFFAOYSA-N
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Description

2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole ring, a tetrazole ring, and a trifluoromethoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide typically involves multiple steps. The process begins with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the acylation of the tetrazole intermediate with 4-trifluoromethoxy-phenyl acetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole ring would yield quinone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring and tetrazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide is unique due to the combination of its structural features, including the benzo[d][1,3]dioxole ring, tetrazole ring, and trifluoromethoxy-phenyl group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C17H12F3N5O4

Molecular Weight

407.30 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H12F3N5O4/c18-17(19,20)29-12-4-2-11(3-5-12)21-15(26)8-25-23-16(22-24-25)10-1-6-13-14(7-10)28-9-27-13/h1-7H,8-9H2,(H,21,26)

InChI Key

YPBUGXMASIPTGF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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